molecular formula C9H12OS B13324363 [2-(Methoxymethyl)phenyl]methanethiol

[2-(Methoxymethyl)phenyl]methanethiol

Katalognummer: B13324363
Molekulargewicht: 168.26 g/mol
InChI-Schlüssel: IMXMZKMDAPQMEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(Methoxymethyl)phenyl]methanethiol is an organic compound with the molecular formula C9H12OS It is a thiol derivative of benzyl alcohol, where the hydroxyl group is replaced by a thiol group (-SH) and a methoxymethyl group is attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Methoxymethyl)phenyl]methanethiol can be achieved through several methods. One common approach involves the reaction of 2-(methoxymethyl)benzyl chloride with sodium hydrosulfide (NaSH) in the presence of a suitable solvent such as ethanol. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

[2-(Methoxymethyl)phenyl]methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

[2-(Methoxymethyl)phenyl]methanethiol has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of [2-(Methoxymethyl)phenyl]methanethiol involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[2-(Methoxymethyl)phenyl]methanethiol is unique due to the presence of both a thiol group and a methoxymethyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C9H12OS

Molekulargewicht

168.26 g/mol

IUPAC-Name

[2-(methoxymethyl)phenyl]methanethiol

InChI

InChI=1S/C9H12OS/c1-10-6-8-4-2-3-5-9(8)7-11/h2-5,11H,6-7H2,1H3

InChI-Schlüssel

IMXMZKMDAPQMEW-UHFFFAOYSA-N

Kanonische SMILES

COCC1=CC=CC=C1CS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.